molecular formula C16H11FN2 B8372565 3-[(5-Fluoro-indol-1-yl)methyl]benzonitrile

3-[(5-Fluoro-indol-1-yl)methyl]benzonitrile

Cat. No. B8372565
M. Wt: 250.27 g/mol
InChI Key: WWOFZKRKZVWPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Fluoro-indol-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C16H11FN2 and its molecular weight is 250.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(5-Fluoro-indol-1-yl)methyl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5-Fluoro-indol-1-yl)methyl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H11FN2

Molecular Weight

250.27 g/mol

IUPAC Name

3-[(5-fluoroindol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C16H11FN2/c17-15-4-5-16-14(9-15)6-7-19(16)11-13-3-1-2-12(8-13)10-18/h1-9H,11H2

InChI Key

WWOFZKRKZVWPCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=CC3=C2C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3 g (22.2 mmol) of 5-fluoroindole in 90 ml of dry DMF was added 8.28 g (23 mmol) NaH and 4.51 g (23 mmol) of 3-bromomethyl benzonitrile. The mixture was stirred overnight at and thereafter distributed between water and dihcloromethane. The water layer was extracted twice with dichloromethane, and the combined organic extracts were washed with brine, dried and evaporated. The oily residue was subjected to flash chromatography eluting with dichloromethane/hexane (1/1), to give 5.75 g (76%) of the subtitle product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

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